molecular formula C15H20BrNO3 B12833113 tert-Butyl ((5-bromoisochroman-1-yl)methyl)carbamate

tert-Butyl ((5-bromoisochroman-1-yl)methyl)carbamate

Cat. No.: B12833113
M. Wt: 342.23 g/mol
InChI Key: NRFPOYUIGXTQCA-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromoisochroman-1-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and an isochroman moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-bromoisochroman-1-yl)methyl)carbamate typically involves the reaction of 5-bromoisochroman-1-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-bromoisochroman-1-yl)methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The isochroman moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted isochroman derivatives with various functional groups.

    Oxidation Reactions: Products include isochromanones or isochromanaldehydes.

    Reduction Reactions: Products include tert-butyl ((5-aminoisocroman-1-yl)methyl)carbamate.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((5-bromoisochroman-1-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds and natural product analogs.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromoisochroman-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom and isochroman moiety may also contribute to the compound’s biological activity by interacting with cellular receptors or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
  • tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate
  • tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate

Uniqueness

tert-Butyl ((5-bromoisochroman-1-yl)methyl)carbamate is unique due to its isochroman moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methyl]carbamate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-13-11-5-4-6-12(16)10(11)7-8-19-13/h4-6,13H,7-9H2,1-3H3,(H,17,18)

InChI Key

NRFPOYUIGXTQCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2=C(CCO1)C(=CC=C2)Br

Origin of Product

United States

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